N-(4-oxo-4-(quinolin-8-ylamino)butyl)-3-(trifluoromethyl)benzamide
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Overview
Description
N-(4-oxo-4-(quinolin-8-ylamino)butyl)-3-(trifluoromethyl)benzamide is a complex organic compound that features a quinoline moiety, a trifluoromethyl group, and a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-oxo-4-(quinolin-8-ylamino)butyl)-3-(trifluoromethyl)benzamide typically involves multiple steps, starting with the preparation of the quinoline derivative. The quinoline moiety can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene. The resulting quinoline derivative is then reacted with 4-oxo-4-aminobutanoic acid under appropriate conditions to form the intermediate product.
The final step involves the coupling of the intermediate with 3-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-oxo-4-(quinolin-8-ylamino)butyl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the reduction of the quinoline ring.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Palladium on carbon, sodium borohydride, and lithium aluminum hydride.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted benzamide derivatives with various functional groups replacing the trifluoromethyl group.
Scientific Research Applications
N-(4-oxo-4-(quinolin-8-ylamino)butyl)-3-(trifluoromethyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-oxo-4-(quinolin-8-ylamino)butyl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA, disrupting its function, while the trifluoromethyl group can enhance the compound’s binding affinity to its target. The benzamide structure may also play a role in modulating the compound’s biological activity by interacting with various proteins and enzymes.
Comparison with Similar Compounds
Similar Compounds
N-(4-oxo-4-(quinolin-8-ylamino)butyl)benzamide: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.
N-(4-oxo-4-(quinolin-8-ylamino)butyl)-3-methylbenzamide: Contains a methyl group instead of a trifluoromethyl group, leading to variations in reactivity and potency.
N-(4-oxo-4-(quinolin-8-ylamino)butyl)-3-chlorobenzamide: Features a chloro group, which can influence the compound’s electronic properties and interactions with biological targets.
Uniqueness
N-(4-oxo-4-(quinolin-8-ylamino)butyl)-3-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric effects. This group enhances the compound’s stability, lipophilicity, and binding affinity to various molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[4-oxo-4-(quinolin-8-ylamino)butyl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N3O2/c22-21(23,24)16-8-1-6-15(13-16)20(29)26-12-4-10-18(28)27-17-9-2-5-14-7-3-11-25-19(14)17/h1-3,5-9,11,13H,4,10,12H2,(H,26,29)(H,27,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPUNJUCLBHWOEP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)CCCNC(=O)C3=CC(=CC=C3)C(F)(F)F)N=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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